Loceryl

Description

Properties

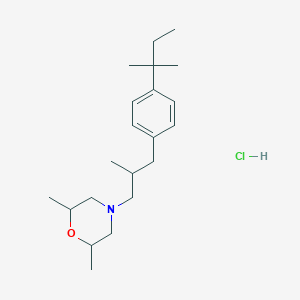

IUPAC Name |

2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKWIPVTHGWDCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amorolfine's Mechanism of Action on Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amorolfine (B1665469) is a morpholine (B109124) antifungal agent that exhibits a potent inhibitory effect on the ergosterol (B1671047) biosynthesis pathway in fungi. This in-depth technical guide elucidates the core mechanism of action of amorolfine, focusing on its molecular targets and the resultant impact on fungal cell viability. The document provides a comprehensive overview of the key enzymes inhibited by amorolfine, quantitative data on its antifungal activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway, therefore, represents a prime target for antifungal drug development. Amorolfine is a topical antifungal that effectively disrupts this pathway, leading to fungal cell death.[1][2][3]

Molecular Mechanism of Action

Amorolfine's primary mechanism of action involves the inhibition of two key enzymes in the late stages of the ergosterol biosynthesis pathway: Δ14-reductase (ERG24) and Δ7-Δ8-isomerase (ERG2) .[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

-

Inhibition of Δ14-reductase: This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors. Inhibition by amorolfine leads to the accumulation of sterols with this double bond, most notably ignosterol and other 14-methylated sterols.[4][5][6][7][8][9][10][11][12][13][18]

-

Inhibition of Δ7-Δ8-isomerase: This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring. Inhibition of this step further disrupts the formation of mature ergosterol.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

This dual inhibition results in a significant depletion of ergosterol in the fungal cell membrane and a corresponding accumulation of aberrant, non-functional sterols like ignosterol .[4][5][6][7][8][9][10][11][12][13] The altered sterol composition disrupts the physical properties of the cell membrane, leading to increased permeability, impaired function of membrane-bound proteins, and ultimately, fungal cell death.[2][6] Some studies have also noted a thickening of the fungal cell wall and the appearance of chitin (B13524) deposits as a secondary effect of amorolfine treatment.[6][8][13]

Signaling Pathway Diagram

Caption: Inhibition of Ergosterol Biosynthesis by Amorolfine.

Quantitative Data

The antifungal activity of amorolfine has been quantified against a range of fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for amorolfine hydrochloride against clinical isolates of Aspergillus and Candida species.[18]

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MFC Range (µg/mL) |

| Aspergillus fumigatus | 6 | 16 - 32 | >32 |

| Aspergillus flavus | 6 | 16 - 32 | >32 |

| Aspergillus niger | 6 | 8 - 16 | >32 |

| Aspergillus terreus | 6 | 16 - 32 | >32 |

| Candida albicans | 7 | 4 - 16 | >32 |

| Candida glabrata | 7 | 8 - 16 | >32 |

| Candida krusei | 6 | 8 - 16 | >32 |

| Candida tropicalis | 6 | 4 - 8 | >32 |

Data adapted from a study by Krauß et al. (2021).[18] MIC ranges represent the MIC90 values for Aspergillus isolates and MIC80 values for Candida isolates. MFC ranges represent the MFCs determined for selected isolates of each species.

Experimental Protocols

This section details the methodologies for key experiments to investigate the mechanism of action of amorolfine.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of amorolfine that inhibits the visible growth of a fungal isolate.

Materials:

-

Fungal isolates

-

Amorolfine hydrochloride stock solution (in DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline or water

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolates on an appropriate agar (B569324) medium.

-

Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard.

-

Further dilute the inoculum in RPMI-1640 medium to the desired final concentration (e.g., 0.5-2.5 x 10³ cells/mL).

-

-

Drug Dilution Series:

-

Prepare a serial two-fold dilution of amorolfine in RPMI-1640 medium in the 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control well.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of amorolfine that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the changes in sterol composition in fungal cells following treatment with amorolfine.

Materials:

-

Fungal culture treated with a sub-inhibitory concentration of amorolfine and an untreated control culture.

-

25% alcoholic potassium hydroxide (B78521) solution (w/v)

-

n-Heptane or petroleum ether

-

Sterile distilled water

-

Vortex mixer

-

Water bath or heating block (80-85°C)

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5ms).

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) for derivatization (optional but recommended).

Procedure:

-

Fungal Cell Culture and Treatment:

-

Grow the fungal strain in a suitable liquid medium (e.g., Sabouraud dextrose broth or yeast-peptone-dextrose broth) to mid-logarithmic phase.

-

Expose the culture to a predetermined sub-inhibitory concentration of amorolfine for a specified period (e.g., 24 hours). An untreated culture should be run in parallel as a control.

-

-

Saponification and Sterol Extraction:

-

Harvest the fungal cells by centrifugation or filtration and wash with sterile water.

-

Determine the dry weight of the fungal pellet.

-

Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.

-

Incubate the mixture in an 85°C water bath for 1 hour to saponify the lipids.[19]

-

Allow the mixture to cool to room temperature.

-

Add 1 mL of sterile distilled water and 3 mL of n-heptane (or petroleum ether) and vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).[19]

-

Centrifuge to separate the phases and carefully collect the upper organic layer containing the sterols.

-

Repeat the extraction of the aqueous phase with n-heptane to maximize sterol recovery.

-

Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (Optional):

-

To improve the volatility and chromatographic properties of the sterols, they can be derivatized to their trimethylsilyl (B98337) (TMS) ethers.

-

Re-dissolve the dried sterol extract in a small volume of a suitable solvent (e.g., pyridine) and add the silylating agent.

-

Heat the mixture at 60-70°C for 30 minutes.

-

Evaporate the solvent and derivatizing agent under nitrogen and re-dissolve the derivatized sterols in hexane (B92381) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

Use a temperature program that allows for the separation of different sterols (e.g., initial temperature of 180°C, ramp to 280°C at 5°C/min, and hold for 15 minutes).

-

Identify the sterols based on their retention times and mass fragmentation patterns by comparison to authentic standards and mass spectral libraries.

-

Quantify the relative amounts of ergosterol, ignosterol, and other sterol intermediates by integrating the peak areas.

-

In Vitro Enzyme Inhibition Assay (Generalized Protocol)

Note: Detailed, publicly available protocols for the specific inhibition of isolated fungal Δ14-reductase and Δ7-Δ8-isomerase by amorolfine are scarce. The following is a generalized protocol based on methodologies used for other ergosterol biosynthesis enzymes.

Objective: To determine the inhibitory activity (e.g., IC50) of amorolfine on Δ14-reductase and Δ7-Δ8-isomerase in a cell-free system.

Materials:

-

Fungal strain for microsome preparation (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus).

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.3 M sucrose, and protease inhibitors).

-

Ultracentrifuge.

-

Radiolabeled substrate (e.g., [³H]-lanosterol for a coupled assay or a specific radiolabeled Δ14-sterol for the reductase assay).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Amorolfine stock solution in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail and counter.

-

Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

-

Preparation of Fungal Microsomes:

-

Grow a large culture of the fungal strain to the desired growth phase.

-

Harvest the cells and wash them with lysis buffer.

-

Disrupt the cells using mechanical methods (e.g., glass bead homogenization or a French press).

-

Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which is enriched in the enzymes of the ergosterol pathway.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

In a reaction tube, combine the microsomal preparation, NADPH regenerating system, and buffer.

-

Add varying concentrations of amorolfine (or the vehicle control, DMSO).

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate for a defined period during which the reaction is linear.

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification.

-

-

Analysis of Products:

-

Extract the sterols from the reaction mixture as described in the GC-MS protocol.

-

Separate the substrate and product(s) using TLC.

-

Visualize the radiolabeled spots using a phosphorimager or by scraping the corresponding silica (B1680970) sections and quantifying the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of substrate converted to product at each amorolfine concentration.

-

Determine the IC50 value, which is the concentration of amorolfine that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for Investigating Amorolfine's Effects.

Conclusion

Amorolfine's antifungal efficacy is rooted in its specific and dual inhibition of Δ14-reductase and Δ7-Δ8-isomerase within the fungal ergosterol biosynthesis pathway. This leads to a cascade of events, including the depletion of ergosterol and the accumulation of the non-functional sterol, ignosterol, which ultimately compromises the integrity and function of the fungal cell membrane, resulting in cell death. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced molecular interactions of amorolfine and to screen for novel antifungal agents with similar mechanisms of action. The provided quantitative data underscores the potent activity of amorolfine against a range of clinically relevant fungi. This comprehensive understanding of amorolfine's mechanism of action is vital for its effective clinical application and for the development of next-generation antifungal therapies.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 3. Amorolfine vs. ciclopirox – lacquers for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Amorolfine - Wikipedia [en.wikipedia.org]

- 8. karger.com [karger.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Amorolfine [bionity.com]

- 12. Amorolfine hydrochloride | Antibiotic | Antifungal | TargetMol [targetmol.com]

- 13. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. davidmoore.org.uk [davidmoore.org.uk]

chemical structure and properties of amorolfine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorolfine (B1665469) hydrochloride is a synthetic morpholine (B109124) derivative with potent antifungal activity.[1][2][3] It is primarily used topically for the treatment of onychomycosis (fungal nail infections) and other dermatomycoses. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for amorolfine hydrochloride, tailored for a scientific audience.

Chemical Structure and Identification

Amorolfine hydrochloride is the hydrochloride salt of amorolfine. The chemical structure is characterized by a substituted morpholine ring linked to a phenylpropyl group.

Chemical Structure:

(A 2D chemical structure image of Amorolfine Hydrochloride would be placed here in a real document)

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | (2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride |

| CAS Number | 78613-38-4 |

| Molecular Formula | C₂₁H₃₆ClNO |

| Molecular Weight | 353.97 g/mol |

Physicochemical Properties

The physicochemical properties of amorolfine hydrochloride are crucial for its formulation, delivery, and antifungal efficacy.

Table 2: Physicochemical Properties of Amorolfine Hydrochloride

| Property | Value | Reference |

| Melting Point | 204-206 °C | [2] |

| Solubility | Slightly soluble in water | [2] |

| Soluble in methanol (B129727) and ethanol | [1] | |

| Soluble in DMSO | [1] | |

| pKa | Data not available in experimental form | |

| logP | Data not available in experimental form |

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Amorolfine hydrochloride exerts its antifungal effect by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption leads to altered membrane permeability and ultimately, fungal cell death. The primary targets of amorolfine are two enzymes in the ergosterol biosynthesis pathway:

-

Δ14-reductase (ERG24)

-

Δ7-Δ8 isomerase (ERG2)

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic, non-functional sterols, such as ignosterol, within the fungal cell membrane.[1]

Caption: Mechanism of action of Amorolfine Hydrochloride.

Experimental Protocols

Synthesis of Amorolfine Hydrochloride

The synthesis of amorolfine hydrochloride is a multi-step process. A general overview of a common synthetic route is provided below. This is a representative synthesis and may be subject to variations as described in various patents.

Caption: General synthetic workflow for Amorolfine Hydrochloride.

Detailed Methodology:

A detailed, step-by-step protocol for the synthesis of amorolfine hydrochloride can be found in various patents, such as WO2013097629A1.[4] A representative procedure involves:

-

Heck Reaction: 4-Iodo-tert-amylbenzene is reacted with 2-methylallyl alcohol in the presence of a palladium catalyst and a base in a suitable solvent like N-methylpyrrolidone to yield 3-tert-amylphenyl-2-methylpropionaldehyde.[4]

-

Reductive Amination: The resulting aldehyde is then subjected to reductive amination with cis-2,6-dimethylmorpholine using a reducing agent such as sodium triacetoxyborohydride in the presence of glacial acetic acid to form the amorolfine base.[4]

-

Salification: The amorolfine base is then treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, which can be purified by recrystallization.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of amorolfine hydrochloride.

Caption: General workflow for HPLC analysis of Amorolfine Hydrochloride.

Detailed Methodology:

A typical HPLC method for the analysis of amorolfine hydrochloride is as follows:[5][6]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol) is used. The composition can be isocratic or a gradient.[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Detection Wavelength: Detection is typically performed at 214 nm.[5]

-

Sample Preparation: A known amount of the sample is accurately weighed and dissolved in the mobile phase to a specific concentration.

-

Quantification: The concentration of amorolfine hydrochloride is determined by comparing the peak area of the sample to that of a standard of known concentration.

Conclusion

Amorolfine hydrochloride is a well-established antifungal agent with a clear mechanism of action targeting ergosterol biosynthesis. This technical guide provides a foundational understanding of its chemical and physical properties, as well as standardized methods for its synthesis and analysis. This information is intended to support further research and development in the field of antifungal drug discovery and formulation.

References

- 1. Amorolfine hydrochloride | Antibiotic | Antifungal | TargetMol [targetmol.com]

- 2. Amorolfine Hydrochloride - LKT Labs [lktlabs.com]

- 3. Amorolfine = 98 HPLC 78613-38-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. CN107764909B - Determination method of amorolfine hydrochloride and interferent thereof - Google Patents [patents.google.com]

- 6. jetir.org [jetir.org]

The Rise of Morpholine Antifungals: A Technical History of Discovery and Development

For Immediate Release

This in-depth technical guide explores the history, discovery, and development of morpholine (B109124) antifungals, a critical class of compounds in both agriculture and clinical practice. From their initial discovery in the mid-20th century to the development of key agricultural fungicides and a topical treatment for human mycoses, this whitepaper provides a comprehensive overview for researchers, scientists, and drug development professionals.

A New Era in Fungal Control: The Genesis of Morpholine Antifungals

The journey of morpholine antifungals began in the 1960s with the pioneering work of BASF, leading to the development of tridemorph (B114830) . Initially synthesized in 1962, this compound marked a significant advancement in the control of powdery mildew in cereals, particularly Erysiphe graminis[1][2][3][4]. Patented by BASF, tridemorph was introduced commercially as Calixin and became a cornerstone of agricultural disease management[1][2][3][4].

Following the success of tridemorph, research into related structures led to the discovery of fenpropimorph by BASF and Maag in 1979[5]. This compound demonstrated a broader spectrum of activity and was commercialized for the control of various fungal diseases in cereals[5].

In the clinical arena, amorolfine (B1665469) emerged as a key development. Introduced in 1981, amorolfine was developed for the topical treatment of human fungal infections, particularly onychomycosis (nail infections)[6][7]. Its unique mode of action and efficacy in a topical formulation provided a valuable therapeutic option[6][7].

Mechanism of Action: Disrupting Ergosterol (B1671047) Biosynthesis

Morpholine antifungals exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane[7][8][9]. Specifically, they target two key enzymes in the ergosterol pathway:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

-

Sterol Δ7-Δ8-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position.

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of aberrant sterol intermediates, such as ignosterol, within the fungal cell membrane[7]. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and, in some cases, cell death. Fenpropimorph has also been reported to inhibit squalene (B77637) epoxidase in some fungi, adding another layer to its mechanism of action[9].

dot

Caption: Inhibition of the ergosterol biosynthesis pathway by morpholine antifungals.

Quantitative Antifungal Activity

The in vitro activity of morpholine antifungals has been extensively evaluated against a range of human and plant pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and Effective Concentration 50 (EC50) values for key morpholine compounds.

Table 1: In Vitro Activity of Amorolfine against Human Pathogenic Fungi

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Trichophyton rubrum | 0.01 - 0.08 | 0.04 | 0.04 |

| Trichophyton mentagrophytes | 0.01 - 0.08 | 0.04 | 0.08 |

| Epidermophyton floccosum | 0.01 - 0.08 | 0.02 | 0.04 |

| Candida albicans | <0.125 - 64 | 4 | 64 |

| Candida parapsilosis | 0.5 - 16 | 0.5 | 2 |

Data compiled from a study on clinical isolates from dermatomycosis patients in China.[10]

Table 2: In Vitro Activity of Fenpropimorph and Tridemorph against Plant Pathogenic Fungi

| Fungicide | Fungal Species | MIC/EC50 Value (µg/mL) |

| Fenpropimorph | Erysiphe graminis f.sp. tritici | 0.1 - 1.0 (MIC) |

| Tridemorph | Mycosphaerella fijiensis | 0.00001 - 0.002 (EC50) |

Data for Fenpropimorph from various studies on wheat powdery mildew. Data for Tridemorph from a study on isolates from banana plantations.

Key Experimental Protocols

The discovery and development of morpholine antifungals relied on a suite of key experimental protocols to determine their efficacy and mechanism of action.

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro activity of morpholine antifungals is commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized inoculum of the test fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the drug that inhibits visible growth after a specified incubation period.

Brief Protocol:

-

Preparation of Antifungal Stock Solution: Dissolve the morpholine compound in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.

-

MIC Determination: Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that inhibits fungal growth.

dot

References

- 1. Tridemorph - Wikipedia [en.wikipedia.org]

- 2. Tridemorph Fungicide - Reliable Plant Protection at Attractive Prices [nacchemical.com]

- 3. Tridemorph | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tridemorph 75% EC [rayfull.net]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Amorolfine - Wikipedia [en.wikipedia.org]

- 8. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fenpropimorph - Wikipedia [en.wikipedia.org]

- 10. In vitro susceptibility testing of amorolfine in pathogenic fungi isolated from dermatomycosis patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Antifungal Spectrum of Amorolfine Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antifungal activity of amorolfine (B1665469) against a range of dermatophytes, the primary causative agents of superficial fungal infections in skin, hair, and nails. Amorolfine, a morpholine (B109124) derivative, demonstrates a broad spectrum of activity, functioning through a unique mechanism of action that disrupts the fungal cell membrane. This document collates quantitative susceptibility data, details common experimental methodologies, and visually represents the drug's mechanism and testing workflows.

Mechanism of Action

Amorolfine's antifungal effect, which can be either fungistatic or fungicidal depending on the concentration, is achieved by interfering with the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Unlike azole antifungals, which target lanosterol (B1674476) 14α-demethylase, amorolfine acts on two later steps in the ergosterol pathway. It inhibits both the Δ14-reductase and the Δ7–8 isomerase enzymes.[2][3][4] This dual inhibition leads to the depletion of ergosterol and a simultaneous accumulation of non-native, ignosterol-like sterols within the cell membrane.[3][5] The resulting altered membrane structure increases permeability, disrupts cellular processes, and ultimately leads to fungal cell death.[2][5]

In-Vitro Susceptibility Data

Amorolfine has demonstrated potent in-vitro activity against a wide array of dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: MIC of Amorolfine against Common Dermatophyte Species

| Dermatophyte Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.008 - 0.5 | 0.03 - 0.04 | 0.04 - 0.125 | [6][7] |

| Trichophyton mentagrophytes | 0.01 - 0.08 | 0.04 | 0.08 | [6] |

| Epidermophyton floccosum | 0.01 - 0.08 | 0.02 | 0.04 | [6] |

| Microsporum canis | 0.0078 - 32 | 0.25 | 4 | [8] |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit 50% and 90% of the isolates, respectively.

Studies consistently show that amorolfine has very low MIC values against the most common causative agents of dermatomycoses, such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum.[6] Its activity is generally potent, often demonstrating greater in-vitro efficacy than some other topical and systemic antifungal agents.[4][9]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of amorolfine's in-vitro activity against dermatophytes is primarily conducted using standardized broth microdilution methods. These protocols are crucial for ensuring reproducibility and comparability of data across different laboratories.

Broth Microdilution Method (CLSI M38-A2)

A widely accepted methodology is the one outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2 for filamentous fungi.[7][10]

Key Steps:

-

Isolate Preparation: Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar (B569324), to encourage sporulation. Conidia are then harvested and suspended in a sterile saline solution.

-

Inoculum Standardization: The conidial suspension is adjusted to a specific concentration, typically between 0.5 to 2.5 x 10³ CFU/mL, using a spectrophotometer or hemocytometer.[10]

-

Antifungal Agent Dilution: Amorolfine is serially diluted in a multi-well microtiter plate using a standardized medium like RPMI-1640. This creates a range of concentrations to test against the fungi.

-

Inoculation: Each well containing the diluted amorolfine is inoculated with the standardized fungal suspension. A growth control well (without the drug) and a sterility control well (without the fungus) are included for each isolate.

-

Incubation: The microtiter plates are incubated at a temperature between 28°C and 35°C for 4 to 7 days, depending on the growth rate of the specific dermatophyte.[8][10]

-

MIC Determination: After incubation, the plates are read visually or with a spectrophotometer. The MIC is recorded as the lowest drug concentration that causes a significant inhibition of growth (often ≥80% or 100%) compared to the drug-free growth control well.[7][8]

Agar-Based Screening Methods

For high-throughput screening, agar-based methods have also been developed. These involve incorporating specific concentrations of amorolfine directly into the agar medium.[11][12] An inoculum of the test fungus is applied to the surface, and the plate is incubated. Growth on the drug-containing agar indicates potential resistance, while no growth suggests susceptibility at that concentration.[11] This method is particularly useful for rapidly screening large numbers of isolates for non-wild-type susceptibility.[12]

Conclusion

The in-vitro data robustly supports the high efficacy of amorolfine against a broad spectrum of dermatophytes. Its unique mechanism of action, targeting two distinct enzymes in the critical ergosterol biosynthesis pathway, contributes to its potent antifungal activity. Standardized testing protocols, such as the CLSI broth microdilution method, are essential for generating reliable and comparable susceptibility data, which is vital for both clinical decision-making and the ongoing surveillance for potential resistance. The consistent and potent in-vitro performance of amorolfine solidifies its role as a key therapeutic agent in the management of dermatophytoses.

References

- 1. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 3. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro susceptibility testing of amorolfine in pathogenic fungi isolated from dermatomycosis patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. brieflands.com [brieflands.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an agar-based screening method for terbinafine, itraconazole, and amorolfine susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Amorolfine's Disruption of Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the morpholine (B109124) antifungal agent, amorolfine (B1665469), with a specific focus on its profound effects on the integrity of the fungal cell membrane. Through a detailed examination of its biochemical interactions and the resultant cellular consequences, this document provides a comprehensive resource for understanding this potent antifungal.

Executive Summary

Amorolfine exerts its fungistatic and fungicidal activity by inhibiting key enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the structural and functional integrity of the fungal cell membrane.[1][2] This targeted inhibition leads to a cascade of events, including the depletion of ergosterol and the accumulation of aberrant sterols, which ultimately compromises the cell membrane, leading to altered permeability and disruption of essential metabolic processes.[2][3] This guide will dissect the molecular mechanism of amorolfine, present quantitative data on its efficacy, detail experimental protocols for assessing its impact on membrane integrity, and visualize the underlying biochemical and signaling pathways.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of amorolfine is the ergosterol biosynthesis pathway, a multi-step process responsible for producing the major sterol component of the fungal cell membrane.[4] Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol to maintain membrane fluidity, regulate the function of membrane-bound proteins, and support cellular growth and proliferation. Amorolfine specifically inhibits two key enzymes in the later stages of this pathway:

-

Δ14-Sterol Reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

-

Δ7-Δ8 Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[5][6][7]

The dual inhibition of these enzymes by amorolfine leads to two significant consequences for the fungal cell:

-

Ergosterol Depletion: The blockage of the pathway prevents the synthesis of mature ergosterol, depriving the cell membrane of its most critical sterol component.

-

Accumulation of Aberrant Sterols: The enzymatic blockade results in the accumulation of non-planar, sterically unusual sterols, such as ignosterol.[5][8][9]

The incorporation of these aberrant sterols into the fungal cell membrane disrupts its normal architecture and function, leading to increased membrane permeability, leakage of intracellular components, and ultimately, fungal cell death.[2]

Quantitative Data on Amorolfine's Antifungal Activity

The efficacy of amorolfine varies across different fungal species. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) and the impact on cellular sterol composition.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amorolfine against Various Fungal Species

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Trichophyton rubrum | 0.01 - 0.08 | 0.04 | 0.04 | [10] |

| Trichophyton mentagrophytes | 0.01 - 0.08 | 0.04 | 0.08 | [10] |

| Epidermophyton floccosum | 0.01 - 0.08 | 0.02 | 0.04 | [10] |

| Candida parapsilosis | 0.5 - 16 | 0.5 | 2 | [10] |

| Candida albicans | 0.125 - 64 | 4 | 64 | [10] |

| Scopulariopsis spp. | 0.5 - 4 | - | - | [10] |

| Acremonium spp. | 2 - 8 | - | - | [10] |

| Aspergillus versicolor | ≥ 64 | ≥ 64 | ≥ 64 | [11] |

Table 2: Effect of Amorolfine on the Sterol Profile of Fungal Cells

| Sterol | Control (%) | Amorolfine-Treated (%) | Reference |

| Ergosterol | 75.3 | 18.2 | [12] |

| Ignosterol | Not Detected | 11.11 | [12] |

| Lichesterol | Not Detected | 32.13 | [12] |

Note: Data is illustrative and derived from a study on a specific fungal species. The exact percentages may vary depending on the fungus and experimental conditions.

Experimental Protocols for Assessing Fungal Cell Membrane Integrity

Several well-established assays can be employed to quantify the damage to the fungal cell membrane induced by amorolfine.

Propidium Iodide (PI) Uptake Assay

This assay utilizes the fluorescent dye propidium iodide, which is membrane-impermeant and only enters cells with compromised membranes, where it intercalates with DNA and fluoresces red.

-

Materials:

-

Fungal cells (treated and untreated controls)

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Flow cytometer or fluorescence microscope

-

-

Protocol:

-

Cell Preparation: Grow fungal cells to the desired growth phase (e.g., mid-logarithmic) and treat with various concentrations of amorolfine for a specified duration.

-

Harvesting: Centrifuge the cell suspension (e.g., 5,000 x g for 5 minutes) to pellet the cells.

-

Washing: Wash the cell pellets twice with cold PBS to remove residual media and drug.

-

Staining: Resuspend the cells in 1 mL of PBS and add PI to a final concentration of 5-10 µg/mL.

-

Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

-

Analysis:

-

Flow Cytometry: Analyze the samples immediately, quantifying the percentage of PI-positive (damaged) cells.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope and determine the percentage of red-fluorescing cells.[13]

-

-

SYTOX Green Uptake Assay

SYTOX Green is a high-affinity nucleic acid stain that is also membrane-impermeant and only enters cells with compromised membranes, emitting a bright green fluorescence upon binding to nucleic acids.

-

Materials:

-

Fungal cells (treated and untreated controls)

-

Phosphate-free buffer (e.g., Hank's Balanced Salt Solution)

-

SYTOX Green stock solution (e.g., 5 mM in DMSO)

-

Fluorometer or fluorescence microscope

-

-

Protocol:

-

Cell Preparation and Treatment: Follow steps 1 and 2 from the PI uptake assay protocol.

-

Washing: Wash the cell pellets with a phosphate-free buffer.

-

Staining: Resuspend the cells in the buffer and add SYTOX Green to a final concentration of 0.1-1 µM.

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes.

-

Analysis:

-

Fluorometry: Measure the fluorescence intensity (excitation ~488 nm, emission ~525 nm). An increase in fluorescence correlates with increased membrane damage.

-

Fluorescence Microscopy: Visualize the green-fluorescing cells.

-

-

Potassium (K+) Leakage Assay

Damage to the cell membrane leads to the leakage of intracellular ions, such as potassium, into the extracellular medium.

-

Materials:

-

Fungal cells (treated and untreated controls)

-

Phosphate buffer (PB) or deionized water

-

Flame photometer or ion-selective electrode

-

-

Protocol:

-

Cell Preparation: Grow and harvest fungal cells as previously described. Wash the cells and resuspend them in a suitable buffer (e.g., PB or deionized water).[14][15]

-

Treatment: Add amorolfine to the cell suspension at various concentrations and incubate for different time intervals.[14]

-

Sample Collection: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the cells.

-

Measurement: Carefully collect the supernatant and measure the concentration of K+ using a flame photometer.[14][15]

-

ATP Leakage Assay

A compromised cell membrane will also leak larger molecules like ATP. Extracellular ATP can be quantified using a luciferase-based assay.

-

Materials:

-

Fungal cells (treated and untreated controls)

-

Suitable buffer

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

-

-

Protocol:

-

Cell Preparation and Treatment: Prepare and treat the fungal cells with amorolfine as described in the previous protocols.

-

Sample Collection: Centrifuge the cell suspension to separate the cells from the supernatant.

-

Measurement: Add a small volume of the supernatant to the ATP assay reagent and measure the resulting luminescence with a luminometer. The amount of light produced is proportional to the concentration of ATP that has leaked from the cells.

-

Fungal Stress Response to Membrane Disruption

The disruption of the cell membrane by amorolfine is a significant stressor that can trigger compensatory signaling pathways in the fungal cell. While direct studies on amorolfine's impact on these pathways are limited, it is hypothesized that the membrane damage and altered sterol composition activate stress response mechanisms analogous to those observed with other ergosterol biosynthesis inhibitors.

Key pathways likely involved in the fungal response to amorolfine-induced membrane stress include:

-

The Cell Wall Integrity (CWI) Pathway: This pathway is activated in response to cell wall stress. As the cell membrane is intimately linked to the cell wall, its disruption can trigger the CWI pathway, leading to reinforcement of the cell wall through increased chitin synthesis.

-

The High Osmolarity Glycerol (HOG) Pathway: This pathway is crucial for responding to osmotic stress. Changes in membrane permeability caused by amorolfine can lead to osmotic imbalances, activating the HOG pathway to restore osmotic homeostasis.

-

The Calcineurin Pathway: This calcium-dependent signaling pathway is essential for fungal survival under various stress conditions, including membrane stress. Inhibition of ergosterol biosynthesis has been shown to be synergistic with calcineurin inhibitors, highlighting the importance of this pathway in mitigating membrane damage.

Conclusion

Amorolfine's potent antifungal activity is rooted in its specific and dual inhibition of Δ14-sterol reductase and Δ7-Δ8 isomerase within the ergosterol biosynthesis pathway. This targeted disruption leads to a catastrophic failure of fungal cell membrane integrity, a consequence that can be quantitatively assessed through a variety of robust experimental protocols. Understanding the intricate molecular interactions and the resulting cellular responses is paramount for the continued development and optimization of antifungal therapies. This guide provides a foundational framework for researchers and scientists working to combat fungal infections.

References

- 1. Calcineurin as a Multifunctional Regulator: Unraveling Novel Functions in Fungal Stress Responses, Hyphal Growth, Drug Resistance, and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 5. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in Ergosterol Biosynthesis Alter the Response to Cycloheximide, 4-Nitroquinoline-N-Oxide, Weak Organic Acids, and Virulence in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 13. Putative Membrane Receptors Contribute to Activation and Efficient Signaling of Mitogen-Activated Protein Kinase Cascades during Adaptation of Aspergillus fumigatus to Different Stressors and Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural diversification of fungal cell wall in response to the stress signaling and remodeling during fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. molbiolcell.org [molbiolcell.org]

A Technical Guide to the Pharmacokinetics of Topical Amorolfine in Ex Vivo Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacokinetic properties of topical amorolfine (B1665469) as evaluated through various ex vivo models. It consolidates key quantitative data, details common experimental protocols, and visualizes workflows to support research and development in the field of topical and transungual drug delivery.

Introduction: The Role of Ex Vivo Models

Amorolfine is a broad-spectrum morpholine (B109124) antifungal agent used topically to treat dermatophytosis and onychomycosis. Understanding its penetration into and permeation through the target tissue—the skin or nail—is critical for optimizing formulation design and ensuring therapeutic efficacy. Ex vivo models, which utilize excised human or animal tissues, serve as a crucial intermediate step between simple in vitro tests and complex in vivo human studies.[1] These models, including human skin explants, cadaver nails, and porcine skin, offer a biologically relevant environment to assess percutaneous and transungual absorption, helping to establish bioequivalence and predict clinical performance.[1][2]

Experimental Protocols in Amorolfine Ex Vivo Studies

The evaluation of amorolfine's pharmacokinetics relies on well-defined experimental setups that simulate topical application and measure its subsequent distribution.

2.1 Ex Vivo Tissue Models A range of models has been employed to study amorolfine delivery:

-

Human Nail: Excised human nails, often from cadavers or clippings, are the gold standard for onychomycosis studies.[3][4][5] They provide the most relevant barrier for evaluating transungual drug delivery.

-

Human Skin: Full-thickness or dermatomed skin obtained from cosmetic surgery is a suitable model for studying dermal absorption and retention.[6][7] The presence of the dermis can be a significant barrier, particularly for lipophilic molecules.[1]

-

Animal Tissue Analogues: Porcine skin is frequently used as a surrogate for human skin due to its structural similarities.[2] For nail studies, bovine hoof membranes have been used as an alternative to human nails.[8]

2.2 Permeation and Retention Study Protocol The standard method for assessing drug transport across these tissues involves the use of diffusion cells (e.g., Franz cells).

-

Tissue Preparation and Mounting: The excised tissue (skin or nail) is prepared and mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum or dorsal nail plate facing the donor compartment.

-

Formulation Application: A precise quantity of the amorolfine formulation (e.g., 5% nail lacquer, 0.25% cream) is applied to the tissue surface in the donor chamber.[9]

-

Sample Collection: The receptor chamber is filled with a physiologically relevant buffer. At predetermined time intervals, aliquots are withdrawn from the receptor fluid to quantify the amount of drug that has permeated through the tissue.[10]

2.3 Analytical Quantification Methods Accurate quantification of amorolfine is essential for pharmacokinetic analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common analytical technique for measuring amorolfine concentrations in biological samples.[11] A typical reverse-phase HPLC method involves a C18 column with a mobile phase consisting of a methanol (B129727) and buffer solution (e.g., ammonium (B1175870) dihydrogen phosphate) at an acidic pH.[10] Detection is commonly performed using a UV detector at a wavelength of approximately 214-218 nm.[10][12]

-

Mass Spectrometry Imaging (MSI): Advanced techniques like Matrix-Assisted Laser Desorption Ionization (MALDI) imaging have been used to visualize and quantify the distribution of amorolfine throughout the entire thickness of the nail plate, providing high-resolution spatial data.[13][14]

-

Antifungal Bioassay: An alternative to chemical analysis is a bioassay, where nail samples are placed on agar (B569324) plates seeded with a target fungus like Trichophyton rubrum. The resulting zone of growth inhibition is measured to determine the antifungal efficacy of the penetrated drug.[3][4][5]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative findings from various ex vivo studies on amorolfine.

Table 1: Ex Vivo Nail Penetration & Permeation Data for Amorolfine

| Parameter | Formulation | Model | Key Finding | Reference |

| Mean Concentration | 5% Amorolfine Lacquer | Mycotic Human Toenails | 780 µg/g of tissue | [13][14] |

| Permeation Rate | 5% Amorolfine Lacquer | Human Nail | 20-100 ng/cm²/h | [15] |

| Antifungal Efficacy | 5% Amorolfine Lacquer | Healthy Human Cadaver Nails | Mean zone of inhibition of 59.2 mm against T. rubrum | [5] |

| Comparative Efficacy | 5% Amorolfine Lacquer | Healthy Human Cadaver Nails | Penetrated nail at sufficient concentrations to inhibit fungal growth, unlike terbinafine (B446), ciclopirox, or naftifine (B1207962) formulations. | [3][4] |

| Multiplicity of MIC₉₀ * | 5% Amorolfine Lacquer | Mycotic Human Toenails | Median multiplicity of 191 (significantly higher than terbinafine at 48). | [13][14] |

| Effect of Enhancers | Amorolfine HCl in Eudragit E100 Lacquer | Human Nail Clippings | Thioglycolic acid and urea (B33335) increased drug accumulation by up to 100% and 57%, respectively. | [8] |

*Multiplicity of MIC₉₀ refers to the fold difference between the measured antifungal concentration in the nail and the minimum inhibitory concentration required to inhibit 90% of Trichophyton rubrum.

Table 2: Ex Vivo Skin Permeation Data for Amorolfine

| Parameter | Formulation | Model | Key Finding | Reference |

| Permeation Rate | 5% Amorolfine Lacquer | Human Skin | Rate was "somewhat higher" than the 20-100 ng/cm²/h observed through nail. | [15] |

| Percutaneous Absorption | 0.25% ¹⁴C-Amorolfine Cream | Human Volunteers (Intact & Stripped Skin) | Total absorption did not exceed 8-10% of the applied dose over 3 weeks. | [9] |

| Skin Retention | 0.25% ¹⁴C-Amorolfine Cream | Human Volunteers (Intact & Stripped Skin) | 0.9-3.3% of the applied dose was retained in the upper skin layers after 24 hours. | [9] |

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the standard experimental workflows and logical processes in the ex vivo analysis of topical amorolfine.

Caption: Workflow for an ex vivo nail penetration and retention study.

Caption: Workflow for an ex vivo skin permeation study using diffusion cells.

Caption: Logical relationship of amorolfine distribution after topical application.

Conclusion

Ex vivo models are indispensable tools in the preclinical evaluation of topical amorolfine formulations. The collective data demonstrates that amorolfine effectively penetrates the dense nail plate and the stratum corneum.[3][15] Studies consistently show that after application of a 5% lacquer, amorolfine concentrations within the nail reach levels significantly exceeding the minimum inhibitory concentrations for relevant fungal pathogens.[13][14] Furthermore, the methodologies for these ex vivo studies are well-established, utilizing diffusion cells and robust analytical techniques like HPLC to provide reliable data on permeation rates and tissue retention.[2][10] The use of enhancers can further augment drug delivery, highlighting an area for continued formulation development.[8] These models will continue to be vital for optimizing drug delivery systems and demonstrating the bioequivalence of new topical antifungal products.

References

- 1. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A pilot, layerwise, ex vivo evaluation of the antifungal efficacy of amorolfine 5% nail lacquer vs other topical antifungal nail formulations in healthy toenails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amorolfine 5% Nail Lacquer Exhibits Potent Antifungal Activity Compared to Three Acid-Based Devices Indicated for the Treatment of Onychomycosis: An In Vitro Nail Penetration Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Potential of Chemical and Physical Enhancers for Transungual Delivery of Amorolfine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Percutaneous absorption of amorolfine following a single topical application of an amorolfine cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amorolfine hydrochloride loaded solid lipid nanoparticles: Preparation, characterization and ex vivo nail permeation study to treat onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorption Ionization–Fourier Transform Ion Cyclotron Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorption Ionization-Fourier Transform Ion Cyclotron Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Absorption of amorolfine through human nail - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of Amorolfine in Fungal Sterol Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorolfine (B1665469) is a morpholine (B109124) antifungal agent renowned for its efficacy in treating superficial mycoses, particularly onychomycosis. Its fungistatic and fungicidal actions stem from a highly specific interference with the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. This technical guide provides a detailed exploration of the molecular targets of amorolfine, its mechanism of action, and the consequential impact on fungal sterol composition. The guide includes a summary of available quantitative data, outlines relevant experimental protocols, and presents visual representations of the biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that serves as a primary target for a variety of antifungal drugs. Amorolfine distinguishes itself through its unique dual-targeting mechanism within this pathway, offering a potent and specific mode of action against a broad spectrum of pathogenic fungi.

Molecular Target and Mechanism of Action

Amorolfine's primary mechanism of action is the inhibition of two key enzymes in the latter stages of the ergosterol biosynthesis pathway.[1][2][3][4][5][6] This dual inhibition disrupts the normal production of ergosterol and leads to the accumulation of toxic, non-functional sterol intermediates within the fungal cell membrane.[1][2][3][5]

The two specific molecular targets of amorolfine are:

-

Δ¹⁴-Sterol Reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

-

Δ⁷-Δ⁸ Sterol Isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.

Inhibition of these two enzymes by amorolfine leads to a depletion of ergosterol and a significant accumulation of the aberrant sterol, ignosterol (ergosta-8,14-dien-3β-ol) , within the fungal cell membrane.[1][2][3][5] This altered sterol composition severely compromises the structural integrity and function of the membrane, leading to increased permeability, disruption of nutrient transport, and ultimately, fungal cell death.[7]

Fungal Ergosterol Biosynthesis Pathway and Amorolfine's Points of Inhibition

The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the specific enzymatic steps inhibited by amorolfine.

Quantitative Data

While the qualitative mechanism of amorolfine is well-established, specific quantitative data for the inhibition of its target enzymes, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are not extensively reported in publicly available literature. However, the overall antifungal activity of amorolfine has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Amorolfine against Pathogenic Fungi

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | 0.01 - 0.08 | 0.04 | 0.04 | [8] |

| Trichophyton mentagrophytes | 0.01 - 0.08 | 0.04 | 0.08 | [8] |

| Epidermophyton floccosum | 0.01 - 0.08 | 0.02 | 0.04 | [8] |

| Candida albicans | 0.125 - >64 | 4 | >64 | [8] |

| Candida parapsilosis | 0.5 - 16 | 0.5 | 2 | [8] |

| Scopulariopsis spp. | 0.5 - 4 | N/A | N/A | [8] |

| Acremonium spp. | 2 - 8 | N/A | N/A | [8] |

| Aspergillus flavus | 0.125 - >64 | 4 | >64 | [8] |

| Fusarium solani | 0.125 - >64 | 4 | >64 | [8] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

General Workflow for Assessing Amorolfine's Effect on Fungal Sterols

This workflow provides a high-level overview of the experimental process to determine the impact of amorolfine on the sterol composition of fungal cells.

Protocol for Fungal Sterol Extraction and Analysis

This protocol outlines the key steps for extracting and analyzing the sterol content from fungal cells treated with amorolfine.

1. Fungal Culture and Treatment:

- Grow the desired fungal species in an appropriate liquid medium to mid-logarithmic phase.

- Introduce amorolfine at various concentrations (including a vehicle control) and continue incubation for a defined period.

2. Cell Harvesting and Saponification:

- Harvest the fungal cells by centrifugation.

- Wash the cell pellet with sterile water.

- Resuspend the cells in a methanolic potassium hydroxide (B78521) solution for saponification of lipids.

- Incubate at an elevated temperature (e.g., 80°C) for 1-2 hours to hydrolyze esterified sterols.

3. Non-saponifiable Lipid Extraction:

- Cool the saponified mixture and extract the non-saponifiable lipids (including free sterols) using an organic solvent such as n-heptane or hexane.

- Repeat the extraction multiple times to ensure complete recovery.

- Pool the organic phases and evaporate to dryness under a stream of nitrogen.

4. Derivatization (for GC-MS analysis):

- To increase volatility for gas chromatography, derivatize the sterol hydroxyl groups. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Incubate the dried extract with the silylating agent at an elevated temperature (e.g., 60-70°C).

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane).

- Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

- Use a temperature gradient program to separate the different sterol components.

- The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify and quantify the different sterols by comparison to known standards and spectral libraries.

In Vitro Enzyme Inhibition Assay (Conceptual)

While a specific protocol is not provided in the searched literature, a conceptual framework for an in vitro assay to determine the IC₅₀ of amorolfine for Δ¹⁴-Sterol Reductase or Δ⁷-Δ⁸ Sterol Isomerase would involve the following:

1. Enzyme Preparation:

- Overexpression and purification of the target fungal enzyme (ERG24 or ERG2) from a suitable expression system (e.g., E. coli, yeast).

- Alternatively, preparation of microsomal fractions from the target fungus, which are enriched in these membrane-bound enzymes.

2. Substrate Preparation:

- Synthesis or purification of the specific substrate for the enzyme (e.g., 4,4-dimethyl-cholesta-8,14,24-trienol for ERG24; zymosterol for ERG2). The substrate may be radiolabeled to facilitate detection of the product.

3. Assay Reaction:

- Incubate the enzyme preparation with the substrate in a suitable buffer system containing necessary cofactors (e.g., NADPH for the reductase).

- Include varying concentrations of amorolfine in the reaction mixtures.

4. Product Detection and Quantification:

- Stop the reaction after a defined time.

- Extract the sterols.

- Separate the substrate from the product using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Quantify the amount of product formed (e.g., by scintillation counting if a radiolabeled substrate was used, or by mass spectrometry).

5. Data Analysis:

- Plot the enzyme activity (rate of product formation) against the concentration of amorolfine.

- Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion

Amorolfine exerts its potent antifungal activity through the dual inhibition of two critical enzymes in the fungal ergosterol biosynthesis pathway: Δ¹⁴-Sterol Reductase (ERG24) and Δ⁷-Δ⁸ Sterol Isomerase (ERG2). This targeted mechanism leads to the depletion of ergosterol and the accumulation of the toxic intermediate, ignosterol, resulting in the disruption of fungal cell membrane integrity and function. While quantitative data on the direct inhibition of these enzymes is limited, the low MIC values against a wide range of fungi underscore the efficacy of this mode of action. The experimental approaches outlined in this guide provide a framework for further investigation into the precise molecular interactions and for the development of novel antifungal agents targeting this essential fungal pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amorolfine - Wikipedia [en.wikipedia.org]

- 5. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 8. Pharmacological analysis of sterol delta8-delta7 isomerase proteins with [3H]ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

Amorolfine's Mode of Action on Non-Dermatophyte Molds: A Technical Guide

Abstract: Amorolfine (B1665469), a morpholine (B109124) derivative, is a broad-spectrum topical antifungal agent with proven efficacy against a wide range of fungi, including dermatophytes, yeasts, and various non-dermatophyte molds (NDMs).[1][2][3] While its mechanism against dermatophytes is well-documented, this guide provides an in-depth technical overview of its mode of action specifically concerning clinically relevant non-dermatophyte molds. We will explore the core biochemical pathways affected, present quantitative efficacy data, detail relevant experimental methodologies, and visualize the key processes. This document is intended for researchers, scientists, and drug development professionals engaged in mycology and antifungal research.

Core Mechanism of Action: Dual Inhibition of Ergosterol (B1671047) Biosynthesis

The primary antifungal activity of amorolfine stems from its targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity and functionality of the fungal cell membrane.[1][4] Unlike azole antifungals, which primarily target lanosterol (B1674476) 14α-demethylase, amorolfine acts on two distinct, later steps in the pathway.[2][5]

1.1. Enzymatic Targets: Amorolfine specifically inhibits two key enzymes:

-

Δ14-Sterol Reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

-

Δ7-Δ8 Sterol Isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.[3][6][7]

1.2. Biochemical Consequences: This dual inhibition leads to two critical changes in the fungal cell's sterol profile:

-

Ergosterol Depletion: The blockade of the pathway prevents the synthesis of mature ergosterol, the primary sterol in fungal membranes, which is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[2][8]

-

Accumulation of Aberrant Sterols: The inhibition results in the build-up of non-planar sterol precursors, predominantly ignosterol (B1194617) (ergosta-8,14-dien-3β-ol).[2][6][8][9] These unusual sterols are incorporated into the cell membrane but cannot fulfill the structural role of ergosterol, leading to severe architectural and functional defects.

The combined effect of ergosterol depletion and ignosterol accumulation compromises the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular components, which ultimately results in fungal cell death.[1] This fungicidal action has been demonstrated against most susceptible species.[2] Additionally, some studies have noted secondary effects, such as the thickening of the fungal cell wall and the deposition of chitin.[2][6][10]

In Vitro Efficacy Against Non-Dermatophyte Molds

Amorolfine demonstrates a broad spectrum of activity, encompassing many non-dermatophyte molds (NDMs) that are increasingly recognized as causative agents of onychomycosis and other superficial infections.[3][11] Its efficacy against these opportunistic pathogens makes it a valuable therapeutic option.

2.1. Spectrum of Activity: In vitro studies have confirmed amorolfine's activity against a range of clinically relevant NDMs, including:

2.2. Quantitative Susceptibility Data: The susceptibility of these molds to amorolfine is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth. The data below is compiled from studies utilizing standardized broth microdilution methods.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Scopulariopsis spp. | 0.5 - 4 | - | - | [12][14] |

| Acremonium spp. | 2 - 8 | - | - | [12][14] |

| Fusarium solani | 0.125 - 64 | 4 | 64 | [12][14] |

| Aspergillus flavus | 0.125 - 64 | 4 | 64 | [12][14] |

| Fusarium spp. (mixed) | 4 - 16 | - | - | [13] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Generally, MIC values for non-dermatophyte molds are higher than those observed for dermatophytes.[15]

Experimental Protocols: Antifungal Susceptibility Testing

The quantitative data presented above are typically generated using standardized methodologies, primarily the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[12][16]

3.1. Broth Microdilution Method (Generalized Protocol):

-

Inoculum Preparation:

-

Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to promote sporulation.

-

Conidia (spores) are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

-

The resulting suspension is adjusted spectrophotometrically to a standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

-

-

Antifungal Agent Preparation:

-

Amorolfine is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).[17]

-

A series of twofold serial dilutions are prepared in a standard liquid medium (e.g., RPMI-1640) in 96-well microtiter plates to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

Positive (no drug) and negative (no fungus) control wells are included.

-

Plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungal species.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest drug concentration at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. This is typically assessed visually or using a spectrophotometer.

-

Conclusion

Amorolfine's mode of action against non-dermatophyte molds is consistent with its established mechanism: the dual inhibition of Δ14-sterol reductase and Δ7-Δ8 sterol isomerase. This targeted disruption of the ergosterol biosynthesis pathway leads to fungicidal activity across a broad spectrum of clinically relevant molds. While the in vitro inhibitory concentrations required for NDMs are generally higher than for dermatophytes, they remain within achievable levels for topical formulations. Standardized susceptibility testing protocols are crucial for accurately determining the efficacy of amorolfine against specific clinical isolates and for guiding further research and development in antifungal therapies.

References

- 1. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 2. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amorolfine vs. ciclopirox – lacquers for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. A Randomized, Double-blind Study of Amorolfine 5% Nail Lacquer with Oral Fluconazole Compared with Oral Fluconazole Alone in the Treatment of Fingernail Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amorolfine - Doctor Fungus [drfungus.org]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. Amorolfine hydrochloride | Antibiotic | Antifungal | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular characterization and antifungal activity against non-dermatophyte molds causing onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro susceptibility testing of amorolfine in pathogenic fungi isolated from dermatomycosis patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction Between Amorolfine and Voriconazole Against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Early-Stage Research on Amorolfine and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amorolfine (B1665469) is a morpholine (B109124) derivative antifungal agent recognized for its potent, broad-spectrum activity against a wide range of pathogenic fungi.[1][2] It is primarily formulated for topical use, most notably as a 5% nail lacquer for the treatment of onychomycosis (fungal nail infections).[3] Its unique mechanism of action, fungistatic and fungicidal properties, and established clinical use make it and its related structures a subject of significant interest in the ongoing development of novel antifungal therapies.[4] This technical guide provides an in-depth overview of the core mechanism, quantitative antifungal activity, and key experimental protocols related to the early-stage research of amorolfine and structurally-related compounds.

Core Mechanism of Action: Disruption of Ergosterol (B1671047) Biosynthesis

The antifungal activity of amorolfine is rooted in its targeted disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[1] Amorolfine exhibits a dual-inhibition mechanism, targeting two distinct enzymes in the later stages of sterol synthesis.[2]

-

Δ14-Sterol Reductase (ERG24) Inhibition: This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

-